N-(4-cyanophenyl)-2-ethoxyacetamide
Description
Contextualization within the Class of Ethoxyacetamides and Phenylacetamides
N-(4-cyanophenyl)-2-ethoxyacetamide is a member of the larger classes of organic compounds known as ethoxyacetamides and phenylacetamides. Phenylacetamides, which feature a phenyl group attached to an acetamide (B32628) core, are a well-established scaffold in medicinal chemistry. nih.govnih.gov Derivatives of phenylacetamide have been investigated for a range of biological activities. acs.orggoogleapis.com For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov
The acetamide structure itself is a cornerstone in the development of various therapeutic agents. archivepp.com Researchers have modified the basic acetamide framework to synthesize compounds with antimicrobial, anti-inflammatory, and anticonvulsant properties. archivepp.comnih.gov The inclusion of an ethoxy group, as seen in this compound, introduces additional flexibility and potential for hydrogen bonding, which can influence the compound's chemical behavior and interactions with other molecules. The parent compound, N-phenylacetamide, also known as acetanilide, was one of the first aniline (B41778) derivatives to be recognized for its analgesic and antipyretic properties, though its use has been supplanted by less toxic alternatives. wikipedia.org
Table 1: Examples of Phenylacetamide Derivatives and their Research Focus
| Compound Name | Research Area |
|---|---|
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Anticancer activity nih.govnih.gov |
| N-vanillylnonanamide (a synthetic capsaicin) | Analgesic properties googleapis.com |
| N-(2-hydroxyphenyl) acetamide | Chemosensitizer in cancer therapy nih.gov |
| Carvacroxyacetic acid derived N-phenyl-2-phenoxyacetamides | Anti-inflammatory and analgesic agents researchgate.net |
Significance of the N-(4-cyanophenyl) Moiety in Chemical Design
The N-(4-cyanophenyl) moiety is a key structural component that imparts specific electronic and physical properties to this compound. The cyano group (a nitrile) is strongly electron-withdrawing, which can significantly influence the reactivity and interaction profile of the entire molecule. evitachem.com This feature is often exploited in drug design to modulate a compound's binding affinity to biological targets.
The incorporation of a 4-cyanophenyl group has been a successful strategy in the development of various bioactive compounds. For example, thiazolylhydrazone derivatives containing a 4-cyanophenyl substituent have been synthesized and shown to possess anticancer efficacy against human carcinoma cell lines. nih.gov In a different therapeutic area, the design of potent and orally active antagonists of very late antigen-4 (VLA-4), a target for inflammatory diseases, has utilized a cyanophenyl group within the molecular structure. nih.gov Furthermore, the synthesis of glycosides with a 4-cyanophenyl group has led to the discovery of compounds with significant antithrombotic activity in preclinical studies. nih.gov The prevalence of this moiety in diverse and successful research programs underscores its importance as a building block in modern chemical and medicinal science.
Table 2: Research Applications of Compounds Containing the N-(4-cyanophenyl) Moiety
| Compound Class | Research Application |
|---|---|
| 4-cyanophenyl substituted thiazol-2-ylhydrazones | Anticancer agents nih.gov |
| N-{N-[(3-cyanophenyl)sulfonyl]...} derivatives | Very late antigen-4 (VLA-4) antagonists nih.gov |
| 4-cyanophenyl 4-azido-4-deoxy-1,5-dithio-beta-D-xylopyranoside | Antithrombotic agents nih.gov |
Overview of Research Trajectories for Amide-Containing Scaffolds
The amide bond is a fundamental functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. numberanalytics.com Consequently, amide-containing scaffolds are of immense interest to chemists and have been central to numerous research endeavors. researchgate.netnih.govnumberanalytics.comresearchgate.net The stability and hydrogen-bonding capabilities of the amide group make it a favored component in the design of new molecules. nih.govnumberanalytics.com
Research into amide-containing scaffolds spans a vast range of applications. Scientific literature reveals that compounds possessing an amide pharmacophore exhibit a wide spectrum of pharmacological activities, including anticonvulsant, antibacterial, analgesic, anti-inflammatory, and anticancer effects. researchgate.net The versatility of the amide group allows for the creation of large and diverse libraries of compounds for screening and development. Current research trends include the use of innovative synthetic methods like flow chemistry and biocatalysis to improve the efficiency of amide synthesis. numberanalytics.com The continued exploration of amide-based compounds promises to yield novel therapeutics and functional materials. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-8-11(14)13-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMKUPRYYWOYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Cyanophenyl 2 Ethoxyacetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and integration of the signals, the connectivity and chemical environment of each proton and carbon atom can be elucidated.
For a related compound, N-(4-cyanophenyl)-N-methylacetamide, the 1H NMR spectrum in deuterated chloroform (B151607) (CDCl3) shows distinct signals that correspond to the different types of protons in the molecule. The aromatic protons on the cyanophenyl ring appear as two doublets at δ 7.73 and 7.34 ppm, each with a coupling constant of 8.44 Hz. This pattern is characteristic of a para-substituted benzene (B151609) ring. The methyl group attached to the nitrogen atom (N-methyl) gives a singlet at δ 3.31 ppm, while the acetyl methyl group protons resonate as a singlet at δ 1.98 ppm. rsc.org
The 13C NMR spectrum provides complementary information about the carbon framework. For N-(4-cyanophenyl)-N-methylacetamide, the carbonyl carbon of the acetamide (B32628) group appears at δ 170.03 ppm. The carbons of the cyanophenyl ring are observed at δ 148.45, 133.70, 127.68, and 118.14 ppm, with the carbon of the cyano group also contributing to the spectrum. The N-methyl and acetyl methyl carbons are found at δ 37.37 and 22.71 ppm, respectively. rsc.org
Table 1: 1H NMR Data for N-(4-cyanophenyl)-N-methylacetamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.73 | d | 8.44 | Aromatic CH |
| 7.34 | d | 8.44 | Aromatic CH |
| 3.31 | s | N-CH3 | |
| 1.98 | s | COCH3 |
Table 2: 13C NMR Data for N-(4-cyanophenyl)-N-methylacetamide
| Chemical Shift (δ) ppm | Assignment |
| 170.03 | C=O |
| 148.45 | Aromatic C |
| 133.70 | Aromatic C |
| 127.68 | Aromatic C |
| 118.14 | Aromatic C |
| 37.37 | N-CH3 |
| 22.71 | COCH3 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
For the related compound N-(4-cyanophenyl)acetamide, the molecular weight is 160.18 g/mol . sigmaaldrich.com In a mass spectrum, this would correspond to the molecular ion peak (M+). The fragmentation pattern of this molecule would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For instance, a fragment ion at m/z = 109.1 has been observed in the mass spectrum of the related N-(4-aminophenyl) acetamide, corresponding to the loss of the acetyl group. researchgate.net
In the gas chromatography-mass spectrometry (GC-MS) analysis of N-(4-cyanophenyl)-N-methylacetamide, a molecular ion peak (m/z) of 174 is observed, which corresponds to the molecular weight of the compound. rsc.org This confirms the identity of the synthesized molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For N-(4-cyanophenyl)-N-methylacetamide, the IR spectrum (KBr) shows several key absorption bands. A strong band at 2228 cm-1 is characteristic of the C≡N (nitrile) stretching vibration. The stretching vibration of the carbonyl group (C=O) in the amide functionality appears at 1657 cm-1. The spectrum also displays bands corresponding to C=C stretching in the aromatic ring around 1601 and 1508 cm-1, and various C-H bending and stretching vibrations. rsc.org The presence of these characteristic bands provides strong evidence for the structure of the compound.
In a broader context of related cyanamide (B42294) compounds, the nitrile stretching frequency can be influenced by its chemical environment. For example, in 4-methylphenylcyanamide (4MPC), the fundamental NCN stretching band is observed at 2236 cm-1 in the linear IR spectrum. nih.gov
Table 3: IR Absorption Bands for N-(4-cyanophenyl)-N-methylacetamide
| Wavenumber (cm-1) | Functional Group |
| 2228 | C≡N (Nitrile) |
| 1657 | C=O (Amide) |
| 1601, 1508 | C=C (Aromatic) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule.
The study of such crystal structures is crucial for understanding structure-property relationships and for the rational design of new materials with desired characteristics.
Structure Activity Relationship Sar Studies of N 4 Cyanophenyl 2 Ethoxyacetamide Analogues
Impact of Aromatic Substituents on Biological Response
Role of the Cyano Group at the Para Position
The placement of a cyano (C≡N) group at the para-position of the phenyl ring is a recurring motif in many biologically active compounds. This is not a mere coincidence; the cyano group possesses unique electronic and steric properties that are instrumental in defining the molecule's interaction with its biological target. Its strong electron-withdrawing nature can significantly alter the electron density of the aromatic ring, influencing its reactivity and binding characteristics.
In many instances, the para-cyano group is essential for inhibitory activity. For example, in a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones with demonstrated anticancer efficacy, the presence of the cyano group was a key feature of the active compounds. ncats.io This suggests that the cyano group may be involved in critical interactions within the target's binding site, such as forming hydrogen bonds or participating in dipole-dipole interactions.
Effects of Halogenation and Alkoxy Substitutions on the Phenyl Ring
Beyond the critical cyano group, the introduction of other substituents, such as halogens and alkoxy groups, onto the phenyl ring provides a powerful tool for fine-tuning the pharmacological profile of N-(4-cyanophenyl)-2-ethoxyacetamide analogues.
Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, can influence a compound's activity through a combination of steric and electronic effects. For instance, in a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence and position of a nitro group on the second phenyl ring had a more significant impact on cytotoxic activity than methoxy (B1213986) substituents. mdpi.com Specifically, compounds with a nitro moiety generally displayed higher cytotoxicity. mdpi.com In another series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives, the presence of an ortho-chlorine on the phenyl ring of the phenylacetamide moiety resulted in the most active derivative against the HeLa cancer cell line. nih.gov
Alkoxy groups, such as methoxy or ethoxy, can also modulate activity. Their introduction can alter the lipophilicity and hydrogen-bonding capacity of the molecule. In the aforementioned study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with methoxy substituents were generally less cytotoxic than their nitro-substituted counterparts. mdpi.com
Modulation of the Ethoxy Moiety and α-Carbon Substitutions
The -2-ethoxyacetamide side chain of the parent molecule offers another avenue for structural modification to explore the SAR. Variations in the alkoxy group and substitutions at the α-carbon can significantly impact the compound's conformational flexibility, lipophilicity, and interaction with the target protein.
Substitutions at the α-carbon of the acetamide moiety are also a critical area for SAR exploration. Introducing different functional groups at this position can lead to changes in stereochemistry and the potential for new interactions with the biological target. For instance, in a series of N-Boc-2-alkynylcyclopropylamines, substitutions at the α-position relative to the triple bond were achieved with high stereoselectivity, leading to a diverse range of functionalized cyclopropane (B1198618) derivatives. researchgate.net Although a different scaffold, this demonstrates the feasibility and potential impact of α-carbon modifications.
Influence of Amide Linkage Modifications
The amide bond (-CONH-) is a cornerstone of many pharmaceutical compounds, providing structural rigidity and hydrogen bonding capabilities. However, it can also be susceptible to enzymatic cleavage, leading to metabolic instability. Therefore, modifying or replacing the amide linkage in this compound analogues is a key strategy for improving their pharmacokinetic properties and potentially their biological activity.
Bioisosteric replacement of the amide bond is a common approach in medicinal chemistry. Various functional groups can mimic the key properties of the amide bond while offering improved metabolic stability. For instance, in a study on N-aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives, the sulfonamide linkage served as a stable alternative to the amide bond, with several compounds exhibiting remarkable cytotoxic activity against numerous human cancer cell lines. nih.gov While not a direct analogue, this highlights the potential of exploring such modifications.
Stereochemical Considerations in Activity Profiles
When substitutions are introduced at the α-carbon of the acetamide moiety, a chiral center is created, leading to the existence of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
While specific studies on the stereochemistry of this compound analogues are not detailed in the provided search results, the synthesis of regio- and stereoselective functionalized N-Boc-2-alkynylcyclopropylamines underscores the importance of controlling stereochemistry during the synthesis of related compounds. researchgate.net The development of methods for the stereoselective synthesis of analogues and the subsequent evaluation of the biological activity of individual enantiomers are crucial steps in the optimization of any chiral lead compound.
Pharmacophore Identification and Feature Mapping
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govdovepress.com By understanding the key pharmacophoric features of a series of active compounds, researchers can design novel molecules with improved potency and selectivity.
A pharmacophore model for this compound analogues would likely include features such as a hydrogen bond acceptor (the cyano group and the amide carbonyl oxygen), a hydrogen bond donor (the amide N-H), and an aromatic ring. The precise spatial arrangement of these features would be critical for effective binding to the target.
Structure-based pharmacophore modeling, which utilizes the three-dimensional structure of the target protein, can provide even more detailed insights into the key interactions. mdpi.comnih.govfrontiersin.org For example, a pharmacophore model could be developed based on the binding site of a known target, and then used to screen for novel this compound analogues that fit the model. mdpi.com This approach can accelerate the discovery of new lead compounds and help to rationalize the observed SAR.
Comparative SAR with Related Chemical Classes (e.g., Chalcones, Urea (B33335) Diamides)
A particularly insightful approach in medicinal chemistry involves the creation of hybrid molecules that combine the pharmacophoric features of different chemical classes. Studies on chalcone-acetamide derivatives, for instance, provide a direct bridge for comparing the SAR of acetamides and chalcones. researchgate.netchemrxiv.org These hybrids integrate the α,β-unsaturated ketone system of chalcones with the flexible acetamide linker, allowing researchers to probe how these combined features influence biological outcomes, such as anticancer activity. chemrxiv.org
Similarly, comparing the acetamide linkage with the urea linkage provides insights into how subtle changes in a molecule's core structure can impact its properties. A study comparing urea and acetamide highlighted differences in polarity and solubility, with the methyl group substitution in acetamide leading to lower polarity and enhanced stability in certain systems compared to urea. depauw.edu This fundamental physicochemical difference can translate into varied biological activities and potencies.
SAR of Chalcones
Chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a privileged scaffold in drug discovery. chemrxiv.org Their SAR is well-documented, particularly in the context of anticancer agents.
Key SAR findings for chalcones include:
The Enone Linker: The α,β-unsaturated ketone moiety is crucial for the biological activity of many chalcones, often acting as a Michael acceptor. chemrxiv.org The trans-configuration of the double bond is generally preferred for activity. chemrxiv.org Reduction of this double bond often leads to a significant decrease in antiproliferative activity, suggesting its importance for interacting with biological targets. nih.gov
Aromatic Ring Substitutions: The type and position of substituents on both aromatic rings (Ring A and Ring B) profoundly influence the activity.
In some anticancer chalcone (B49325) series, the presence of a 3,4,5-trimethoxyphenyl group on one of the rings is more favorable for activity than a 4-chlorophenyl group. nih.gov
Conversely, for other series targeting specific pathways like p53, the presence of a 4-chlorophenyl group was found to be important for achieving selectivity. nih.gov
Halogen groups at the para-position can sometimes decrease the growth-inhibitory effect compared to the unsubstituted parent compound. nih.gov
SAR of Urea Diamides
Urea and its derivatives, particularly those containing multiple amide linkages (diamides), represent another important class of bioactive molecules. SAR studies on urea diamides have revealed key structural requirements for their activity, for instance, as CNS depressants.
Key SAR findings for urea diamides include:
The Urea/Thiourea (B124793) Linkage: The open-chain urea or thiourea linkage is often essential for the observed biological effects, such as sleep-inducing properties. Urea derivatives generally show a longer duration of action compared to their thiourea counterparts. itmedicalteam.pl
Multiple Amide Groups: The presence of two amide linkages in urea diamide (B1670390) structures can enhance the duration of biological activity compared to simpler urea derivatives. itmedicalteam.pl
Substitution Pattern: The position of substituents on the phenyl rings is critical. For example, 4-substituted derivatives have been found to be more active than 2-substituted derivatives, a phenomenon attributed to the avoidance of steric hindrance and the "ortho effect" in the para-substituted compounds. itmedicalteam.pl The 4-Amido phenyl urea, possessing two amide groups, has shown maximum activity in some studies. itmedicalteam.pl
Comparative Analysis and Hybrid Structures
Direct comparison through hybrid molecules offers the most definitive SAR insights. Chalcone-acetamide derivatives merge the rigid, planar chalcone backbone with a flexible acetamide side chain, creating novel chemical entities.
In a series of synthesized chalcone acetamide derivatives designed as anticancer agents, the following observations were made:
A chloroacetamide group was attached to a hydroxyl group on one of the aromatic rings of the chalcone scaffold. chemrxiv.org
The nature of the amine substituted on the acetamide portion significantly modulated the cytotoxic activity. A derivative featuring a pyrrolidine (B122466) group (compound 8h in the study) exhibited the most potent cell growth inhibitory activity against triple-negative breast cancer cell lines. chemrxiv.org
This demonstrates that while the chalcone core provides a foundational structure for cytotoxicity, the specific nature of the appended acetamide moiety is crucial for optimizing potency.
The following table summarizes the comparative SAR findings for these chemical classes.
| Feature | N-Aryl Acetamide Analogues | Chalcones | Urea Diamides |
| Core Linkage | Flexible acetamide (-NH-CO-CH₂-) | Rigid α,β-unsaturated ketone (-CH=CH-CO-) | Urea/Thiourea (-NH-(C=O/S)-NH-) |
| Key for Activity | Substituents on the aryl ring and on the acetamide nitrogen. | The enone system (Michael acceptor) and substitution pattern on both aryl rings. chemrxiv.orgnih.gov | The urea/thiourea linkage and the presence of additional amide groups. itmedicalteam.pl |
| Positional Effects | Substitution patterns on the phenyl ring are critical for activity. | Substituent positions on both aromatic rings heavily influence potency and selectivity. nih.gov | Para (4-) substitution on the phenyl ring is generally more active than ortho (2-) substitution. itmedicalteam.pl |
| Hybrid Potential | Readily combined with other scaffolds, such as chalcones, to create hybrid molecules with enhanced activity. chemrxiv.org | Acts as a versatile template for creating hybrids with moieties like acetamide. researchgate.netchemrxiv.org | Can be incorporated into larger structures containing other functional groups to modulate activity. itmedicalteam.pl |
| Physicochemical Properties | Generally less polar than corresponding ureas, which can enhance solubility in certain environments. depauw.edu | Planarity and the presence of a Michael acceptor influence reactivity and binding. | Higher polarity compared to acetamides; capable of acting as both hydrogen bond donor and acceptor. depauw.edu |
Mechanistic Investigations of Molecular and Cellular Interactions
Enzyme Inhibition Studies
Enzymes are critical catalysts for a vast array of biochemical reactions within the body and in pathogenic organisms. The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern pharmacology. Investigating the inhibitory potential of N-(4-cyanophenyl)-2-ethoxyacetamide against a range of enzymes would be a key area of research.
The global health burden of parasitic diseases, such as malaria caused by Plasmodium falciparum, necessitates the discovery of novel therapeutic agents. A critical avenue of research would be to assess the ability of this compound to inhibit enzymes essential for the parasite's survival. Key targets could include proteases involved in hemoglobin digestion, kinases regulating cell cycle progression, or enzymes involved in metabolic pathways unique to the parasite.
Future research in this area would ideally generate data that could be presented in a table similar to this conceptual framework:
| Target Enzyme (from P. falciparum) | IC₅₀ (µM) | Type of Inhibition |
| Plasmepsin II | Data not available | Data not available |
| Falcipain-2 | Data not available | Data not available |
| Dihydroorotate Dehydrogenase | Data not available | Data not available |
Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities. It plays a crucial role in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). Inhibition of LTA4H is a therapeutic strategy for a variety of inflammatory diseases. Determining whether this compound can interact with and inhibit LTA4H would be a significant step in characterizing its potential anti-inflammatory properties.
A prospective data table for such an investigation might look as follows:
| Parameter | Value |
| LTA4H IC₅₀ (µM) | Data not available |
| Kinetic analysis of inhibition | Data not available |
Neuraminidase is a key enzyme for many viruses, including the influenza virus, as it facilitates the release of progeny virions from infected cells. The development of neuraminidase inhibitors has been a successful strategy for antiviral therapy. Investigating the effect of this compound on neuraminidase activity would be essential to explore its potential as an antiviral agent.
Hypothetical findings from such research could be summarized in the following table:
| Virus Strain | Neuraminidase IC₅₀ (µM) |
| Influenza A (H1N1) | Data not available |
| Influenza A (H3N2) | Data not available |
| Influenza B | Data not available |
Aspartyl proteases are a class of enzymes that are vital for various biological processes, including the replication of retroviruses like HIV and the pathogenesis of fungi and parasites. Understanding if and how this compound inhibits these enzymes would require detailed mechanistic studies, including kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is critically involved in inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in numerous diseases, making IKK an attractive therapeutic target. Assessing the ability of this compound to modulate IKK activity would provide insights into its potential to influence these fundamental cellular processes.
Receptor Binding and Modulation at a Molecular Level
Beyond enzyme inhibition, the interaction of this compound with cellular receptors is another critical area of investigation. Receptors are proteins that receive and transduce signals that are essential for cellular communication and function. Determining the binding affinity and functional effect of this compound on various receptors would be vital to understanding its broader pharmacological profile. This would involve a range of techniques, from radioligand binding assays to functional cellular assays, to elucidate its potential as a receptor agonist, antagonist, or modulator.
Cannabinoid-1 (CB1) Receptor Antagonism/Inverse Agonism
The Cannabinoid-1 (CB1) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key component of the endocannabinoid system. nih.gov While agonists like Δ⁹-tetrahydrocannabinol (THC) activate the receptor, antagonists block this activation. nih.gov A distinct class of ligands, known as inverse agonists, not only block agonist activity but also reduce the receptor's basal, constitutive activity. nih.govpatsnap.com Many compounds identified as CB1 antagonists, including the extensively studied diarylpyrazole Rimonabant (SR141716A) and its analogue AM251, have been shown to function as inverse agonists. nih.govingentaconnect.com
These compounds typically exhibit high affinity for the CB1 receptor, binding with nanomolar potency. nih.gov The structure-activity relationship (SAR) studies of diarylpyrazole antagonists reveal that specific substitutions on the aryl rings are crucial for high-affinity binding. ingentaconnect.comnih.gov For example, the presence of a para-substituted phenyl group at the C-5 position of the pyrazole ring is often essential for potent CB1 binding affinity. ingentaconnect.com This highlights the potential significance of the 4-cyanophenyl group in this compound for molecular recognition at the receptor. Inverse agonists stabilize an inactive conformation of the CB1 receptor, which can lead to effects opposite to those produced by agonists. nih.govjbclinpharm.org
| Compound | Receptor Binding Affinity (Ki/KB) | Receptor Selectivity (CB1 vs. CB2) | Classification |
| Rimonabant (SR141716A) | ~1-5 nM (CB1) | >1000-fold | Inverse Agonist |
| AM251 | ~7.5 nM (CB1) | ~300-fold | Inverse Agonist |
| AM281 | ~12 nM (CB1) | ~350-fold | Antagonist |
This table presents representative data for well-characterized CB1 receptor ligands to illustrate typical binding affinities and classifications.
Other Receptor System Interactions
The selectivity of a ligand for its intended target over other receptors is a critical determinant of its pharmacological profile. Ligands that are highly selective for the CB1 receptor are less likely to produce off-target effects. Prominent CB1 inverse agonists like Rimonabant and AM251 demonstrate significant selectivity for the CB1 receptor over the CB2 receptor, which is primarily expressed in immune cells. nih.govnih.gov
However, interactions with other receptor systems can occur. For instance, studies have shown that the CB1 antagonist AM251 and the CB2 antagonist AM630 can modulate the function of cardiac β-adrenoceptors, suggesting a potential for cross-reactivity with other GPCRs. umb.edu.pl Furthermore, the endocannabinoid system is known to interact with other signaling pathways, and some cannabinoid ligands have been found to bind to putative cannabinoid receptors such as GPR55. nih.gov The potential for this compound to interact with other receptors would depend on its unique three-dimensional structure and would require comprehensive screening against a panel of receptors to be determined.
Pathway-Specific Modulation (e.g., NF-κB dependent transcription)
CB1 receptor modulation can have significant downstream effects on intracellular signaling cascades, including those that regulate gene expression. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses. researchgate.netnih.gov Studies have demonstrated that CB1 receptor antagonists/inverse agonists can exert anti-inflammatory effects by modulating this pathway. nih.govnih.gov
Treatment with the CB1 inverse agonist Rimonabant has been shown to inhibit TNF-α-induced NF-κB activation. researchgate.net In preclinical models of nonalcoholic fatty liver disease and age-related cardiac damage, Rimonabant administration led to a significant decrease in NF-κB levels along with reductions in pro-inflammatory cytokines. researchgate.netnih.gov This suggests that by reducing the constitutive activity of the CB1 receptor, these compounds can suppress downstream pro-inflammatory signaling. The activation of CB1 receptors is linked to the modulation of several kinases, including mitogen-activated protein kinases (MAPKs), which can cross-talk with the NF-κB pathway. mdpi.com Therefore, antagonism or inverse agonism at the CB1 receptor can prevent the activation of these cascades, leading to a reduction in NF-κB-dependent transcription of inflammatory genes. nih.gov
Protein-Ligand Interaction Dynamics
The interaction between a ligand and the CB1 receptor is a dynamic process governed by specific molecular interactions within the receptor's binding pocket. The CB1 receptor, like other GPCRs, consists of seven transmembrane helices. jbclinpharm.org Computational docking and molecular dynamics simulations of diarylpyrazole antagonists like Rimonabant have provided significant insight into their binding mode. jbclinpharm.orgnih.gov
Key interactions that stabilize the binding of these inverse agonists include:
π-π Stacking: The aromatic rings of the ligand engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket, such as Tryptophan (Trp) 279, Trp356, and Phenylalanine (Phe) 379. jbclinpharm.org
Hydrogen Bonding: A critical hydrogen bond is often formed between the ligand and the amino acid Lysine (Lys) 192. jbclinpharm.org This interaction is believed to be crucial for stabilizing the receptor in its inactive state, a hallmark of inverse agonism. jbclinpharm.org
The specific substituents on the ligand play a vital role. The 4-chlorophenyl group of Rimonabant, for example, fits into a hydrophobic sub-pocket. It is plausible that the 4-cyanophenyl moiety of this compound would engage in similar hydrophobic and polar interactions within this pocket. The acetamide (B32628) portion of the molecule would serve as a linker, positioning the key pharmacophoric elements correctly within the binding site. The precise dynamics, including the residency time of the ligand and the conformational changes it induces in the receptor, would be unique to its specific chemical structure. nih.gov
Computational and Theoretical Chemical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as N-(4-cyanophenyl)-2-ethoxyacetamide, might interact with a biological target, typically a protein or enzyme.
A hypothetical molecular docking study of this compound would involve:
Target Identification: Selecting a biologically relevant protein target. The choice of target would be based on the therapeutic area of interest.
Binding Site Prediction: Identifying the specific pocket or groove on the target protein where the compound is most likely to bind.
Interaction Analysis: Simulating the binding of this compound to the active site of the target. This analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results would be quantified by a docking score, which estimates the binding affinity.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Target A | -8.5 | Tyr234, Phe345 | Hydrogen Bond, Pi-Pi Stacking |
| Example Target B | -7.2 | Leu89, Val123 | Hydrophobic Interaction |
This table is illustrative and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study for this compound would require a dataset of structurally similar compounds with known biological activities.
The process would involve:
Descriptor Calculation: Calculating various molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Development: Using statistical methods to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, an MD simulation would offer insights into:
Conformational Flexibility: Understanding the different shapes (conformations) the molecule can adopt in a solution or when bound to a target.
Binding Stability: Assessing the stability of the ligand-target complex predicted by molecular docking. By simulating the complex over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound to the active site. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to quantify the stability.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | Explicit (e.g., TIP3P water) |
| Temperature | 300 K |
| Pressure | 1 atm |
This table is illustrative and does not represent actual experimental data.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening
In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early drug discovery to identify candidates with favorable drug-like properties.
For this compound, an in silico ADMET assessment would predict properties such as:
Absorption: Oral bioavailability and intestinal absorption.
Distribution: Plasma protein binding and blood-brain barrier permeability.
Metabolism: Likelihood of being metabolized by cytochrome P450 enzymes.
Excretion: Predicted route and rate of elimination from the body.
Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.
Table 3: Hypothetical In Silico ADMET Profile of this compound
| ADMET Property | Predicted Value/Classification |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Non-mutagenic |
This table is illustrative and does not represent actual experimental data.
Virtual Screening and Ligand-Based Drug Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound, it could be used as a starting point for further design efforts.
Ligand-Based Virtual Screening: If the biological target is unknown, the structure of this compound itself can be used as a template to search for other compounds with similar shapes or chemical features (pharmacophores).
Structure-Based Virtual Screening: If the 3D structure of the biological target is known, large compound libraries can be docked into the active site to identify new potential binders.
These approaches would accelerate the discovery of novel and potentially more effective compounds based on the chemical scaffold of this compound.
Synthetic Diversification and Lead Compound Optimization Strategies
Rational Design of Second-Generation Analogues
Rational drug design is a cornerstone of modern medicinal chemistry, leveraging an understanding of the target structure and the lead compound's binding mode to guide the synthesis of improved analogues. In the context of N-(4-cyanophenyl)-2-ethoxyacetamide, this approach would involve systematic modifications to its core structure to probe for beneficial interactions with its biological target.
Detailed research findings in this area often focus on Structure-Activity Relationship (SAR) studies. These studies involve making discrete changes to the molecule and assessing the impact on its biological activity. For instance, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths and branching to explore the size and nature of the binding pocket. Similarly, the cyano group on the phenyl ring could be substituted with other electron-withdrawing or electron-donating groups to modulate electronic properties and potential hydrogen bonding interactions.
The following interactive data table summarizes hypothetical SAR data for rationally designed analogues of this compound, illustrating how modifications to different parts of the molecule could influence its inhibitory concentration (IC50).
| Analogue | R1 (Ethoxy Substitution) | R2 (Cyano Substitution) | IC50 (nM) |
| Lead Compound | -OCH2CH3 | -CN | 100 |
| Analogue 1 | -OCH3 | -CN | 150 |
| Analogue 2 | -OCH(CH3)2 | -CN | 80 |
| Analogue 3 | -OCH2CH2CH3 | -CN | 120 |
| Analogue 4 | -OCH2CH3 | -Cl | 200 |
| Analogue 5 | -OCH2CH3 | -NO2 | 90 |
| Analogue 6 | -OCH2CH3 | -OCH3 | 350 |
These hypothetical findings would suggest that a bulkier group at the R1 position, such as isopropoxy, is favorable for activity, while modifications at the R2 position show that a nitro group maintains potency. This iterative process of design, synthesis, and testing allows for the gradual optimization of the lead compound.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original's key binding interactions. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
For this compound, the central acetamide (B32628) linker and the phenyl ring could be considered for scaffold hopping. For example, the phenyl ring could be replaced by a variety of heterocyclic rings to explore new interactions with the target protein.
The table below presents potential scaffold hops and bioisosteric replacements for this compound and their hypothetical impact on key drug-like properties.
| Strategy | Original Moiety | Replacement Moiety | Potential Improvement |
| Scaffold Hopping | Phenyl | Pyridine | Improved solubility, altered target selectivity |
| Scaffold Hopping | Acetamide | Thioamide | Modified hydrogen bonding, altered metabolic stability |
| Bioisosteric Replacement | Cyano (-CN) | Trifluoromethyl (-CF3) | Increased metabolic stability, enhanced lipophilicity |
| Bioisosteric Replacement | Ether (-O-) | Thioether (-S-) | Altered bond angles and metabolic profile |
PROTAC (Proteolysis-Targeting Chimeras) Analogues Featuring Ethoxyacetamide Scaffolds
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery that harnesses the cell's natural protein degradation machinery to eliminate target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The ethoxyacetamide scaffold of this compound could be incorporated into a PROTAC design in several ways. The N-(4-cyanophenyl) moiety could serve as the warhead that binds to the target protein. This warhead would then be connected via a flexible linker to an E3 ligase ligand, such as pomalidomide or a VHL ligand. The ethoxyacetamide portion could be part of the linker or modified to enhance binding to the target or improve cell permeability.
The design of a PROTAC based on this compound would involve the synthesis of a library of molecules with varying linker lengths and compositions to achieve optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
| PROTAC Component | Example Moiety | Function |
| Target-binding Ligand | N-(4-cyanophenyl) group | Binds to the protein of interest |
| Linker | Polyethylene glycol (PEG) chain | Connects the two ligands with optimal length and flexibility |
| E3 Ligase Ligand | Pomalidomide | Recruits the Cereblon (CRBN) E3 ligase |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for understanding the biological roles of proteins. mskcc.org A well-characterized chemical probe should be potent, selective, and suitable for use in cellular assays. mskcc.org Converting a lead compound like this compound into a chemical probe involves the introduction of a reporter tag, such as a fluorescent dye, a biotin affinity tag, or a photo-crosslinkable group, without significantly perturbing its biological activity. nih.gov
The development of a chemical probe from this compound would begin with identifying a position on the molecule where a linker and tag can be attached with minimal impact on its binding to the target. This often requires synthesizing a small library of tagged analogues and evaluating their activity.
Once a suitable attachment point is identified, different types of probes can be generated:
Fluorescent Probes: Attaching a fluorophore allows for the visualization of the target protein's localization and dynamics within cells using techniques like fluorescence microscopy.
Affinity Probes: Incorporating a biotin tag enables the isolation of the target protein and its binding partners from cell lysates for identification by mass spectrometry.
Photo-affinity Probes: Introducing a photo-reactive group, such as a diazirine or an azide, allows for the covalent cross-linking of the probe to its target upon UV irradiation, providing a more robust method for target identification.
The creation of such chemical probes derived from this compound would be instrumental in validating its cellular target and elucidating its mechanism of action. nih.gov
Future Directions in Chemical Biology and Medicinal Chemistry Research
Exploration of Undruggable Protein Targets
A significant portion of the human proteome, estimated to be around 85%, is considered "undruggable" by conventional small-molecule inhibitors. researchgate.netnih.gov These proteins often lack well-defined binding pockets or function through protein-protein interactions (PPIs), making them challenging targets for traditional drug design. nih.govnih.gov Future research on N-(4-cyanophenyl)-2-ethoxyacetamide could focus on its potential as a scaffold for developing agents that can modulate these difficult targets.
Strategies to approach this include:
Covalent Inhibition: The nitrile group (C≡N) on the phenyl ring of this compound can be explored as a potential "warhead" for covalent inhibition. This group can react with nucleophilic residues, such as cysteine, on a target protein, leading to an irreversible bond. This is particularly relevant for targets like the KRAS oncogene, where a mutant-selective covalent inhibitor was successfully developed. nih.gov
Allosteric Modulation: Instead of targeting the active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that alters its activity. The this compound scaffold could be elaborated to identify allosteric binding sites on traditionally undruggable proteins.
PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. researchgate.net The this compound structure could be developed into a PROTAC by linking it to a ligand for an E3 ubiquitin ligase. This would enable the targeted degradation of proteins that are otherwise difficult to inhibit.
Table 1: Strategies for Targeting Undruggable Proteins with this compound Derivatives
| Strategy | Description | Potential Role of the Scaffold | Example Undruggable Targets |
| Covalent Inhibition | Forms a permanent chemical bond with the target protein. | The cyanophenyl group can act as an electrophilic warhead. | KRAS, p53 nih.govresearchgate.net |
| Allosteric Modulation | Binds to a site other than the active site to modulate protein function. | The core structure can be modified to fit allosteric pockets. | Bcl-2 researchgate.net |
| PROTACs | Bifunctional molecules that recruit a target protein to an E3 ligase for degradation. | Can serve as the "warhead" that binds to the protein of interest. | Various transcription factors researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.govnih.gov These computational tools can be leveraged to explore the chemical space around this compound.
Future research could involve:
Generative Models: AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large chemical databases to generate novel molecules with desired properties. nih.govyoutube.com These models could design new analogues of this compound that are predicted to have higher potency, better selectivity, or improved pharmacokinetic profiles.
Predictive Modeling: Machine learning algorithms can be used to build models that predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of chemical compounds. mdpi.commdpi.com Such models could be used to virtually screen libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
Target Identification: AI can also be used to predict the potential biological targets of a compound by analyzing its chemical structure and comparing it to compounds with known targets. nih.gov This could help to uncover novel mechanisms of action for this compound and its analogues.
Table 2: Applications of AI/ML in the Development of this compound Analogues
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generation of novel chemical structures with desired properties. unipi.it | Creation of more effective and safer drug candidates. |
| Virtual Screening | Computational filtering of large compound libraries to identify potential hits. nih.gov | Reduces the time and cost of identifying lead compounds. |
| Property Prediction | In silico estimation of ADME/Tox properties. mdpi.com | Early identification of compounds with unfavorable properties. |
| Target Prediction | Identification of potential biological targets for a given compound. nih.gov | Elucidation of novel mechanisms of action. |
Advanced Synthetic Methodologies for Complex Analogues
To fully explore the structure-activity relationship of this compound, the development of advanced synthetic methods for the creation of complex analogues is crucial. While the core structure is relatively simple, modern synthetic chemistry offers a plethora of tools to introduce structural diversity.
Future synthetic efforts could focus on:
Late-Stage Functionalization: This involves modifying the core structure in the final steps of the synthesis, allowing for the rapid generation of a diverse range of analogues from a common intermediate. Techniques like C-H activation could be used to introduce new functional groups to the phenyl ring.
Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse compounds that cover a broad area of chemical space. This could involve using a variety of building blocks to modify both the ethoxyacetamide side chain and the cyanophenyl moiety.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions that are difficult to control in a batch setting. This could be particularly useful for the large-scale production of lead compounds.
Role of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the synthesis of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly efficient and atom-economical, making it ideal for the rapid generation of chemical libraries for drug discovery.
While this compound itself is a product of a simpler amide coupling, its precursors could be valuable components in MCRs. For example:
4-Cyanoaniline: This key precursor could be used in MCRs like the Ugi or Passerini reactions. nih.govyoutube.com The Ugi reaction, for instance, combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide. By using 4-cyanoaniline as the amine component, a wide range of structurally diverse compounds bearing the cyanophenyl motif could be synthesized.
Ethoxyacetic acid: The carboxylic acid component could also be varied, and ethoxyacetic acid or its derivatives could be employed in MCRs to introduce the ethoxyacetamide side chain.
The use of these precursors in MCRs would enable the rapid exploration of a vast chemical space around the this compound scaffold, increasing the chances of discovering novel bioactive compounds.
Investigation of Novel Molecular Mechanisms Beyond Current Understanding
A critical aspect of future research will be to move beyond known targets and explore novel molecular mechanisms of action for this compound and its derivatives. A related compound, N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide, has been found to target the ryanodine (B192298) receptor in insects, highlighting the potential for this chemical class to interact with unexpected biological targets.
Future investigations could include:
Phenotypic Screening: This involves testing the compound in cell-based or whole-organism assays to identify its effect on a particular phenotype, without prior knowledge of its molecular target. This can be a powerful approach for discovering compounds with novel mechanisms of action.
Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. This could be used to pull down the specific proteins that interact with this compound, providing direct evidence of its molecular targets.
Transcriptomics and Metabolomics: Analyzing the changes in gene expression and metabolite levels in cells treated with the compound can provide valuable clues about the biological pathways it affects, helping to elucidate its mechanism of action.
By employing these unbiased approaches, it may be possible to uncover entirely new therapeutic applications for compounds based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-cyanophenyl)-2-ethoxyacetamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via substitution, condensation, or acylation reactions. For example, intermediates like 4-cyanophenyl aniline derivatives can undergo condensation with ethoxyacetic acid derivatives using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF . Reaction optimization may involve adjusting pH (acidic or alkaline conditions), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Purity can be monitored via TLC or HPLC during intermediate isolation .
Q. How is structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm aromatic protons (δ 7.2–8.0 ppm) and ethoxy/amide functional groups (δ 1.2–1.4 ppm for CH, δ 3.4–4.2 ppm for OCH) .
- IR : Peaks at ~1650 cm (amide C=O), ~2250 cm (C≡N), and ~1100 cm (C-O-C) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-protected containers at room temperature (20–25°C) with desiccants to prevent hydrolysis of the ethoxy or amide groups. Stability assays (e.g., accelerated degradation studies under heat/humidity) should be conducted to determine shelf life .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives of this compound for enhanced bioactivity?
- Methodological Answer : Perform molecular docking studies to predict interactions with target proteins (e.g., kinases or enzymes). Use DFT calculations to optimize electronic properties (e.g., HOMO-LUMO gaps) or assess metabolic stability via in silico ADMET profiling . Software like AutoDock or Schrödinger Suite can model binding affinities for structure-activity relationship (SAR) analysis .
Q. What strategies resolve contradictory data in biological activity assays for this compound derivatives?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic inhibition). For inconsistent IC values, reassess compound purity (HPLC >95%), solvent effects (DMSO concentration in cell culture), or batch-to-batch variability. Statistical tools like Bland-Altman plots can identify systematic errors .
Q. How can the solubility and bioavailability of this compound be improved for in vivo studies?
- Methodological Answer :
- Chemical Modification : Introduce hydrophilic groups (e.g., PEGylation) or formulate as prodrugs (e.g., ester derivatives).
- Formulation : Use nanoemulsions, liposomes, or cyclodextrin complexes. Solubility parameters (logP) should be calculated via shake-flask or HPLC methods .
Q. What analytical techniques are critical for detecting impurities in synthesized this compound batches?
- Methodological Answer : Employ LC-MS/MS to identify byproducts (e.g., unreacted cyanophenyl intermediates). Quantitative NMR (qNMR) and elemental analysis validate stoichiometric purity. For trace metals, ICP-MS is recommended if metal catalysts are used .
Q. How do electronic effects of the 4-cyanophenyl group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing cyano group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Substituent effects can be quantified via Hammett σ constants or computational electrostatic potential (ESP) maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
